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Compound of Interest

Compound Name: BP-1-102

Cat. No.: B612108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and

administration of BP-1-102 for in vivo studies, based on currently available preclinical data. BP-
1-102 is an orally bioavailable small-molecule inhibitor of the Signal Transducer and Activator

of Transcription 3 (STAT3) protein.[1][2][3] It operates by binding to the STAT3 Src homology 2

(SH2) domain with high affinity, thereby blocking STAT3 activation, dimerization, and

subsequent downstream gene expression.[1][4][5][6]

Data Summary: In Vivo Dosage and
Pharmacokinetics
The following tables summarize key quantitative data from preclinical studies involving BP-1-
102.

Table 1: Recommended Dosing for In Vivo Efficacy Studies
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Animal
Model

Tumor
Type

Adminis
tration
Route

Dosage
Dosing
Schedul
e

Vehicle
Outcom
e

Referen
ce

Athymic

Nude

Mice

Human

Breast

(MDA-

MB-231)

Xenograf

t

Intraveno

us (i.v.)

1 or 3

mg/kg

Every 2

or 3 days

for 15

days

0.05%

DMSO in

PBS

Tumor

Growth

Inhibition

[1][3]

Athymic

Nude

Mice

Human

Breast

(MDA-

MB-231)

Xenograf

t

Oral

Gavage
3 mg/kg

Every

day

0.05%

DMSO in

water

Tumor

Growth

Inhibition

[1][3]

Athymic

Nude

Mice

Non-

Small-

Cell Lung

(A549)

Xenograf

t

Intraveno

us (i.v.)
3 mg/kg

Every 2

or 3 days

0.05%

DMSO in

PBS

Tumor

Growth

Inhibition

[1]

Table 2: Pharmacokinetic Profile of BP-1-102 in Mice
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Administrat
ion Route

Dose Time Point
Plasma
Concentrati
on

Tumor
Tissue
Concentrati
on

Reference

Intravenous

(i.v.)
3 mg/kg 15 min ~35 µM 55 µg/g [1]

Intravenous

(i.v.)
3 mg/kg 30 min - 6 hr 5 - 10 µM - [1]

Intravenous

(i.v.)
3 mg/kg

24 hr (post

last dose)
- 25 µg/g [1]

Oral Gavage 3 mg/kg 30 min (peak) ~30 µM - [1]

Oral Gavage 3 mg/kg 6 hr 5 - 10 µM - [1]

Oral Gavage 3 mg/kg
15 min (post

last dose)
- 32 µg/g [1]

Oral Gavage 3 mg/kg
24 hr (post

last dose)
- 15 µg/g [1]

Mechanism of Action: STAT3 Inhibition
BP-1-102 is a potent and specific STAT3 inhibitor that binds to the STAT3 SH2 domain with a

dissociation constant (Kd) of 504 nM.[5][6] This action prevents the binding of phosphorylated

tyrosine residues from upstream kinases (like JAK2) to STAT3.[4] Consequently, STAT3

phosphorylation at tyrosine 705 (pY705) is inhibited, which is a critical step for its activation.[7]

This prevents the formation of STAT3 homodimers, their translocation into the nucleus, and the

subsequent transcription of target genes involved in cell proliferation, survival, and migration,

such as c-Myc, Cyclin D1, Bcl-xL, and Survivin.[1][4][5][7]
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Caption: STAT3 signaling pathway and inhibition by BP-1-102.
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Experimental Protocols
The following are detailed protocols for the preparation and administration of BP-1-102 in mice

based on published studies.

Protocol 1: Intravenous (Tail Vein) Administration
1. Materials:

BP-1-102 powder

Dimethyl sulfoxide (DMSO), sterile

Phosphate-Buffered Saline (PBS), sterile, pH 7.4

Sterile microcentrifuge tubes

Insulin syringes (e.g., 29-31 gauge)

Animal restrainer for tail vein injection

2. Vehicle Preparation (0.05% DMSO in PBS):

Prepare a stock solution of BP-1-102 in DMSO. The concentration will depend on the final

desired dose and injection volume.

For a 3 mg/kg dose in a 20 g mouse with a 100 µL injection volume, the final concentration

needed is 0.6 mg/mL.

To achieve the 0.05% DMSO final concentration, first create a more concentrated stock in

DMSO and then dilute it in PBS. For example, prepare a 12 mg/mL stock in 100% DMSO.

In a sterile tube, add 5 µL of the 12 mg/mL BP-1-102 stock to 995 µL of sterile PBS.

Vortex thoroughly to ensure complete mixing. Prepare this solution fresh daily.

3. Dosing Procedure:

Weigh the animal to calculate the precise injection volume.
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Load the syringe with the calculated volume of the BP-1-102 solution.

Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.

Place the mouse in a restrainer.

Clean the tail with an alcohol wipe.

Carefully insert the needle into one of the lateral tail veins and inject the solution slowly.

Monitor the animal for any immediate adverse reactions.

Follow the recommended dosing schedule (e.g., every 2 or 3 days).[1]

Protocol 2: Oral Gavage Administration
1. Materials:

BP-1-102 powder

Vehicle components (e.g., DMSO and sterile water, or a formulation like 10% DMSO, 40%

PEG300, 5% Tween-80, 45% Saline[2])

Sterile microcentrifuge tubes

Flexible plastic or rigid metal feeding needles (gavage needles), appropriate size for a

mouse (e.g., 20-22 gauge).

1 mL syringe

2. Vehicle Preparation (0.05% DMSO in Water):

Similar to the i.v. protocol, prepare a stock solution in DMSO.

For a 3 mg/kg dose in a 20 g mouse with a 100 µL gavage volume, the final concentration is

0.6 mg/mL.

To achieve the 0.05% DMSO final concentration, add 0.5 µL of a 120 mg/mL stock in DMSO

to 999.5 µL of sterile water.
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Vortex thoroughly. Prepare this solution fresh daily.

3. Dosing Procedure:

Weigh the animal to calculate the precise gavage volume (typically 100-200 µL for a mouse).

Attach the gavage needle to the syringe and draw up the calculated volume.

Gently but firmly scruff the mouse to immobilize its head and neck.

Introduce the gavage needle into the mouth, just off-center, and gently advance it along the

roof of the mouth until it passes into the esophagus. Do not force the needle.

Once the needle is properly positioned, dispense the solution smoothly.

Withdraw the needle and return the mouse to its cage.

Monitor the animal for any signs of distress.

Follow the recommended dosing schedule (e.g., daily).[1]
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Caption: General workflow for an in vivo efficacy study.
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Important Considerations
Solubility: BP-1-102 has low aqueous solubility. Ensure the chosen vehicle and preparation

method result in a stable and homogenous solution or suspension. Sonication may be

required to aid dissolution in some formulations.[5]

Toxicity: In the cited studies, no significant changes in the body weights of the mice were

observed, suggesting good tolerability at the effective doses.[1] However, it is crucial to

monitor animals daily for any signs of toxicity.

Vehicle Control: Always include a vehicle-only control group to ensure that the observed

effects are due to BP-1-102 and not the administration vehicle.

Ethical Approval: All animal experiments must be conducted in accordance with institutional

and national guidelines for animal welfare and approved by the relevant ethics committee.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612108#recommended-dosage-of-bp-1-102-for-in-
vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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